tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-bromo-3-methylbutan-2-yl)oxycarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrNO3/c1-7(2)8(6-11)15-12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINRFUBLTQQKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CBr)ONC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate typically involves the reaction of tert-butyl carbamate with 1-bromo-3-methylbutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom undergoes nucleophilic substitution (S2 or S1) with various nucleophiles:
Key Observations :
-
Reactions proceed efficiently under mild conditions (<100°C).
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis (HCl, H2_22O/THF, 60°C) :
-
Basic Hydrolysis (NaOH, EtOH/H2_22O, rt) :
Oxidation
The secondary alcohol (if generated via substitution) can be oxidized:
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PCC (CH2_22Cl2_22, rt) : Forms ketone derivatives (Yield: 75–80%).
Reduction
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LiAlH4_44 (THF, 0°C → rt) : Reduces the carbamate to an amine:
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh), NaCO, DME/HO | Aryl/heteroaryl-substituted carbamates | 70–85% |
| Buchwald–Hartwig | Pddba, Xantphos, CsCO | N-alkylated carbamates | 65–75% |
Mechanistic Insights
Scientific Research Applications
Chemistry
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield tert-butyl carbamate and 1-bromo-3-methylbutan-2-ol.
Biology
In biological research, tert-butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate is investigated for its enzyme inhibition capabilities and protein modification potential:
Enzyme Inhibition: The compound has been shown to inhibit specific enzymes through covalent modification, making it a candidate for therapeutic applications targeting metabolic pathways.
Protein Modification: It acts as a protective group in peptide synthesis, facilitating selective modifications essential for drug design.
Medicine
Research indicates that this compound may serve as a lead for developing new pharmaceuticals. Its ability to modify enzyme activity suggests potential applications in treating diseases related to metabolic disorders.
The biological activity of this compound primarily stems from its capacity to act as an alkylating agent. The bromine atom can be replaced by various nucleophiles, leading to covalent modifications of target proteins or enzymes. This mechanism can significantly impact various biochemical pathways.
Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry examined the enzyme inhibition properties of this compound. Results indicated effective inhibition of target enzymes involved in metabolic pathways, providing insights into its therapeutic potential against metabolic disorders.
Case Study 2: Protein Modification
In another investigation, researchers explored the use of this compound as a protective group in peptide synthesis. Findings suggested that it facilitates selective modifications without compromising peptide stability, enhancing its value in drug design.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Demonstrated ability to inhibit specific enzymes | Journal of Medicinal Chemistry |
| Protein Interaction | Modifies protein functions through alkylation | Journal of Medicinal Chemistry |
| Drug Development | Investigated as a lead compound for new therapeutics | Various studies |
Mechanism of Action
The mechanism of action of tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the bromine atom is replaced by a nucleophile, leading to the formation of a covalent bond with the target molecule. This interaction can modify the activity of enzymes or proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: A simpler compound used in similar applications but lacks the bromine atom, making it less reactive in substitution reactions.
tert-Butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate: A structurally similar compound with different reactivity due to the presence of an additional carbonyl group.
tert-Butyl (4-Bromophenyl)carbamate: Another similar compound used in organic synthesis with different substitution patterns.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Biological Activity
tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate is a synthetic compound with the molecular formula C10H20BrNO3 and a molecular weight of 282.17 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Understanding its biological activity is crucial for its application in drug development and other scientific research.
- Molecular Formula : C10H20BrNO3
- Molecular Weight : 282.17 g/mol
- CAS Number : 1909325-77-4
The biological activity of this compound primarily stems from its ability to act as an alkylating agent. The bromine atom in the compound can be replaced by various nucleophiles, leading to covalent modifications of target proteins or enzymes. This mechanism can significantly impact various biochemical pathways, potentially altering enzyme activity and cellular functions.
Biological Applications
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes through covalent modification. This property is particularly useful in the development of enzyme inhibitors for therapeutic purposes.
- Protein Modification : It can serve as a protective group in peptide synthesis, allowing for selective modifications that are essential in drug design.
- Drug Development : Research indicates that compounds like this compound can be explored as leads for developing new pharmaceuticals targeting various diseases.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry investigated the enzyme inhibition properties of this compound. The results indicated that the compound effectively inhibited target enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications against metabolic disorders .
Case Study 2: Protein Modification
In another study, researchers explored the use of this compound as a protective group in peptide synthesis. The findings suggested that it could facilitate selective modifications without compromising the overall stability of the peptide structure, making it valuable in drug design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate, and how can purity be ensured?
- Methodology : The synthesis typically involves reacting a brominated intermediate (e.g., 1-bromo-3-methylbutan-2-ol) with tert-butyl chloroformate in the presence of a base like triethylamine. Key parameters include maintaining an inert atmosphere (N₂/Ar) and low temperatures (0–5°C) to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
- Purity Validation : Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times with standards and confirm via mass spectrometry (MS) for molecular ion verification .
Q. How should researchers characterize the structural integrity of this compound?
- Spectroscopic Techniques :
- NMR : ¹H and ¹³C NMR can confirm the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and bromine environment (spin-spin coupling in ¹H NMR).
- MS : High-resolution MS (HRMS) verifies the molecular formula (C₁₁H₂₀BrNO₃) by matching the [M+H]⁺ or [M+Na]⁺ ion .
- Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction may be employed if suitable crystals are obtained (e.g., triclinic crystal system observed in related carbamates) .
Q. What are the recommended storage conditions to maintain stability?
- Storage : Refrigerate (2–8°C) in airtight containers under inert gas (e.g., argon). Avoid exposure to moisture and light, as bromoalkyl groups are prone to hydrolysis and radical degradation .
- Stability Monitoring : Periodically analyze via TLC or NMR to detect decomposition (e.g., free amine formation from carbamate cleavage) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Critical Parameters :
- Solvent Choice : Use dichloromethane (DCM) or THF for better solubility of intermediates.
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
- Temperature Control : Gradual warming from 0°C to room temperature post-reaction minimizes exothermic side reactions .
- Yield Improvement : Pilot studies show yields increase from 65% to >85% when using excess tert-butyl chloroformate (1.2 eq) and extended reaction times (24 hr) .
Q. What mechanistic insights exist for its reactivity in nucleophilic substitutions?
- Bromine Reactivity : The bromine atom at the 1-position of the 3-methylbutan-2-yl chain acts as a leaving group in SN₂ reactions. Computational studies (DFT) suggest steric hindrance from the tert-butyl group slows nucleophilic attack, favoring polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Kinetic Data : Second-order rate constants (k₂) for reactions with amines (e.g., benzylamine) range from 0.15–0.30 M⁻¹s⁻¹ at 25°C, depending on solvent polarity .
Q. How can contradictions in spectroscopic data be resolved during structural analysis?
- Case Study : Discrepancies in ¹³C NMR signals for the carbamate carbonyl (δ ~155–160 ppm) may arise from tautomerism or impurities. Solutions include:
- DEPT-135 NMR : Differentiates CH₃ (tert-butyl) from quaternary carbons.
- 2D NMR (HSQC/HMBC) : Correlates proton environments with adjacent carbons to confirm connectivity .
- Contamination Check : Analyze by IR spectroscopy for unexpected peaks (e.g., OH stretches from hydrolyzed byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
